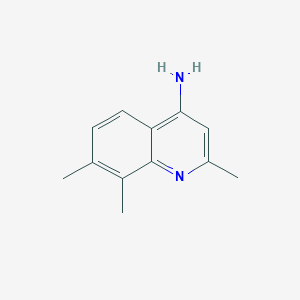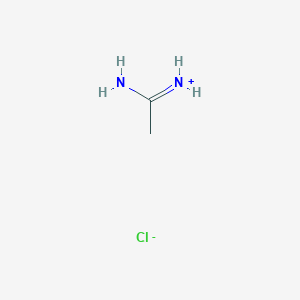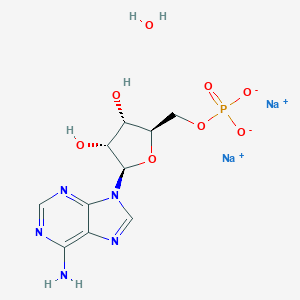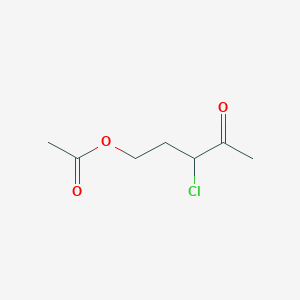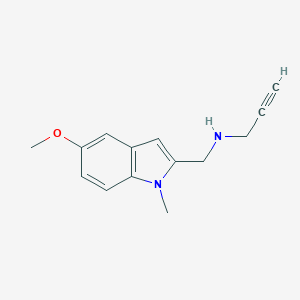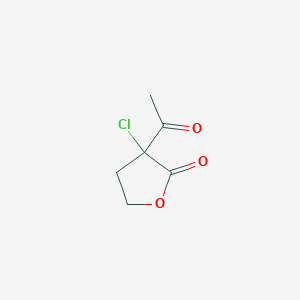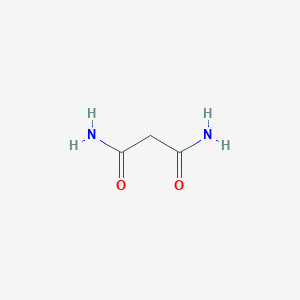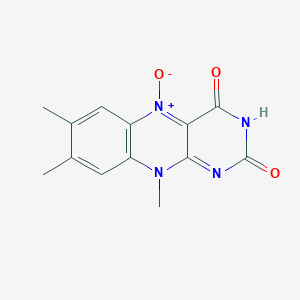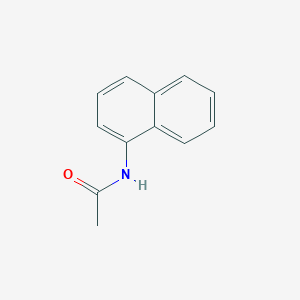![molecular formula C31H34N2O2S B142022 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone CAS No. 146862-49-9](/img/structure/B142022.png)
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurological disorders.
Biochemical And Physiological Effects
Studies have shown that 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone has various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone in lab experiments is its potential as a novel therapeutic agent for cancer and neurological disorders. However, one limitation is the lack of understanding of the compound's mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone. One direction is to further investigate the compound's mechanism of action to better understand its potential therapeutic applications. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, future research could investigate the potential of this compound in combination with other therapeutic agents for enhanced efficacy.
Synthesis Methods
The synthesis of 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone involves the reaction of 4-pyrrolidin-1-ylbenzaldehyde with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with ethyl acetoacetate in the presence of potassium carbonate to yield the final product.
Scientific Research Applications
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone has shown potential in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has shown potential for use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
146862-49-9 |
|---|---|
Product Name |
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone |
Molecular Formula |
C31H34N2O2S |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C31H34N2O2S/c34-29(24-13-15-27(16-14-24)33-18-7-8-19-33)22-32-21-28-30(23-32)36(35)20-17-31(28,25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-6,9-16,28,30H,7-8,17-23H2 |
InChI Key |
QQUOSBGLSBFFDK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CN3CC4C(C3)S(=O)CCC4(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CN3CC4C(C3)S(=O)CCC4(C5=CC=CC=C5)C6=CC=CC=C6 |
synonyms |
2-(2-oxo-5,5-diphenyl-2$l^{4}-thia-8-azabicyclo[4.3.0]non-8-yl)-1-(4-p yrrolidin-1-ylphenyl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



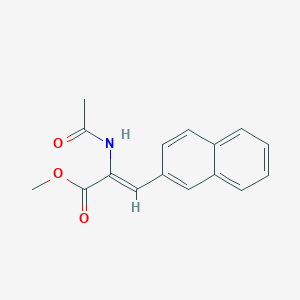
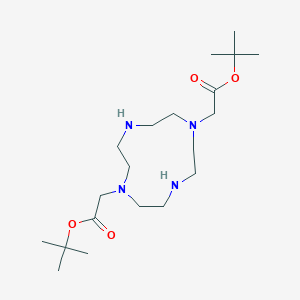

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
